molecular formula C11H15NS B15257270 4-[(5-Methylthiophen-3-yl)methylidene]piperidine

4-[(5-Methylthiophen-3-yl)methylidene]piperidine

Cat. No.: B15257270
M. Wt: 193.31 g/mol
InChI Key: NXVUNJYUUSMPSV-UHFFFAOYSA-N
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Description

4-[(5-Methylthiophen-3-yl)methylidene]piperidine is a chemical compound with the molecular formula C₁₁H₁₅NS and a molecular weight of 193.31 g/mol . This compound features a piperidine ring substituted with a methylthiophene group, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methylthiophen-3-yl)methylidene]piperidine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as piperidine itself . The mixture is stirred for a few hours at room temperature, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methylthiophen-3-yl)methylidene]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or thiophene rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

4-[(5-Methylthiophen-3-yl)methylidene]piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-Methylthiophen-3-yl)methylidene]piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

4-[(5-methylthiophen-3-yl)methylidene]piperidine

InChI

InChI=1S/C11H15NS/c1-9-6-11(8-13-9)7-10-2-4-12-5-3-10/h6-8,12H,2-5H2,1H3

InChI Key

NXVUNJYUUSMPSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C=C2CCNCC2

Origin of Product

United States

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